molecular formula C8H9ClINO B1291648 2-Amino-1-(4-iodophenyl)ethanone hydrochloride CAS No. 61858-41-1

2-Amino-1-(4-iodophenyl)ethanone hydrochloride

Cat. No.: B1291648
CAS No.: 61858-41-1
M. Wt: 297.52 g/mol
InChI Key: MWGOKCRHBWDGSY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-iodophenyl)ethanone hydrochloride is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features both an amino group, readily available for further functionalization, and a ketone moiety, making it a versatile precursor for the synthesis of more complex molecules. The iodine substituent on the phenyl ring makes it particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the formation of new carbon-carbon bonds for constructing biaryl systems . Compounds within this chemical class serve as key precursors for the synthesis of beta-arrestin-biased β2-adrenoceptor agonists, which are of significant research interest for their potential therapeutic applications . As a phenylethanone derivative, it is closely related to molecular tools used in the study of antimalarial agents . This high-purity compound is supplied with comprehensive analytical data to ensure identity and quality. It is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-amino-1-(4-iodophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOKCRHBWDGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623031
Record name 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61858-41-1
Record name 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Bromination and Amine Reaction

One notable method for synthesizing 2-amino-1-(4-iodophenyl)ethanone hydrochloride involves a multi-step process starting with 4-iodoacetophenone. The following steps outline this preparation:

  • Bromination of 4-Iodoacetophenone :

    • Reagents : 4-Iodoacetophenone and bromine.
    • Conditions : The reaction is conducted in dioxane at low temperatures (ice-cold conditions).
    • Yield : Approximately 36% of the intermediate 2-bromo-1-(4-iodophenyl)ethan-1-one is obtained.
  • Formation of the Amino Compound :

    • Reagents : The brominated product is reacted with hexamethylenetetramine in chloroform.
    • Conditions : Heating at 48 °C for several hours.
    • Yield : The resulting product is filtered and treated with concentrated hydrochloric acid to form the hydrochloride salt.
    • Final Yield : The overall yield for 2-amino-1-(4-iodophenyl)ethanone hydrochloride is reported to be around 97% after purification steps.
Step Reaction Conditions Yield
1 Bromination of 4-Iodoacetophenone Ice-cold dioxane ~36%
2 Reaction with Hexamethylenetetramine Heated at 48 °C ~97% (final product)

Alternative Synthesis Method

Another method reported involves the use of aminoacetonitrile as a starting material, which can be converted into the desired hydrochloride salt through a different pathway:

  • Starting Material : Aminoacetonitrile hydrochloride.

  • Reaction Conditions :

    • The reaction proceeds in the presence of ethylene dichloride as a solvent.
    • Dry hydrogen chloride gas is introduced to facilitate the formation of the hydrochloride salt.
  • Final Product : This method emphasizes hydrolysis of an imine intermediate, leading to a pure product.

Research Findings

Several studies have confirmed the efficacy and practicality of these synthetic routes:

  • A study published in Chemical Communications highlighted that the use of hexamethylenetetramine significantly improves yields when synthesizing amino ketones from halogenated precursors.

  • Another research paper indicated that using aminoacetonitrile as a precursor allows for a more straightforward synthesis pathway, minimizing the number of steps involved.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-iodophenyl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-iodophenyl)ethanone hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-amino-1-(4-iodophenyl)ethanone hydrochloride and structurally related compounds:

Compound Name Substituent (Para Position) Molecular Weight (g/mol)* Key Properties Biological Activity Insights References
2-Amino-1-(4-iodophenyl)ethanone HCl Iodine (I) ~279.5 High lipophilicity; strong halogen bonding potential; steric bulk Enhanced target binding due to iodine’s polarizability
2-Amino-1-(4-fluorophenyl)ethanone HCl Fluorine (F) ~187.6 Lower molecular weight; high electronegativity; moderate lipophilicity Improved dipole interactions but reduced steric effects
2-Amino-1-(4-chlorophenyl)ethanone HCl Chlorine (Cl) ~202.1 Intermediate size/electronegativity; moderate halogen bonding Balanced reactivity; common in antimicrobial agents
2-Amino-1-(4-trifluoromethylphenyl)ethanone HCl Trifluoromethyl (CF₃) ~237.6 Strong electron-withdrawing effect; high metabolic stability Enhanced enzyme inhibition via lipophilicity
2-Amino-1-(4-ethylphenyl)ethanone HCl Ethyl (C₂H₅) ~197.7 Electron-donating group; increased hydrophobicity Limited membrane penetration; niche applications
2-Amino-1-(4-hydroxyphenyl)ethanone HCl Hydroxyl (OH) ~187.6 Polar; hydrogen-bonding capacity; reduced membrane permeability Improved solubility but lower bioavailability

*Molecular weights estimated based on substituent atomic masses and core structure (C₈H₈NO·HCl).

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The iodine substituent in the target compound provides a unique balance of steric bulk and polarizability, enabling stronger halogen bonding compared to smaller halogens (F, Cl) . This property is critical in drug-receptor interactions, where iodine’s large atomic radius enhances van der Waals forces.
  • In contrast, the trifluoromethyl group (CF₃) is strongly electron-withdrawing, which stabilizes the ketone moiety and increases metabolic resistance, making it more suitable for enzyme-targeted therapies .

Lipophilicity and Solubility: Iodine’s high molecular weight and hydrophobic nature result in greater lipophilicity compared to fluorine or hydroxyl groups. This enhances membrane permeability but may reduce aqueous solubility . The hydroxyl group in 2-amino-1-(4-hydroxyphenyl)ethanone HCl improves water solubility via hydrogen bonding but limits blood-brain barrier penetration .

Biological Activity Trends :

  • Fluorine-substituted analogs exhibit potent dipole-driven interactions but lack the steric bulk required for high-affinity binding in certain targets .
  • Chlorine-substituted compounds are widely used in antimicrobials due to their balanced reactivity and cost-effective synthesis .
  • The ethyl group ’s electron-donating nature reduces electrophilicity at the ketone, limiting its utility in reactions requiring nucleophilic attack .

Unique Advantages of Iodine Substituent :

  • Iodine’s polarizability enables it to participate in halogen bonding, a feature exploited in kinase inhibitors and radiopharmaceuticals .
  • Its size allows for distinct binding geometries in protein pockets, as seen in thyroid hormone analogs where iodine is critical for activity .

Biological Activity

2-Amino-1-(4-iodophenyl)ethanone hydrochloride, also known by its CAS number 61858-41-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.

The biological activity of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in metabolic pathways. For instance, it may inhibit d-amino acid oxidases, affecting amino acid metabolism and cellular processes.
  • Cell Signaling Modulation : The compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism. This modulation occurs through interactions with transcription factors and regulatory proteins.
  • Catalytic Activity : The presence of iodine in the structure may enhance the compound's reactivity in catalytic cycles, facilitating various biochemical reactions .

Pharmacokinetics

The pharmacokinetic profile of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride is influenced by its solubility and permeability, which are affected by the iodine substituent. This enhances its potential for cellular uptake and interaction with target sites within biological systems.

Biological Activity Summary

Research has shown that 2-Amino-1-(4-iodophenyl)ethanone hydrochloride exhibits a range of biological activities:

Activity Type Description Reference
Anticancer PotentialInvolved in the synthesis of anticancer drugs; exhibits cytotoxicity against cancer cell lines.
Enzyme InhibitionInhibits specific enzymes like d-amino acid oxidases, impacting metabolic pathways.
Cellular EffectsAlters gene expression and influences cellular metabolism through signaling pathways.

Case Studies

Several studies have investigated the effects of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride on different cell lines:

  • Cytotoxicity in Cancer Models : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines (e.g., HCT-116 and MCF-7), with IC50 values indicating effective inhibition of cell growth .
  • Mechanistic Insights : Research indicated that the compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell cycle regulation and survival .
  • Comparative Studies : In comparative analyses with similar compounds, 2-Amino-1-(4-iodophenyl)ethanone hydrochloride showed enhanced activity due to its unique structural features that promote enzyme interaction and inhibition .

Discussion

The biological activity of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride suggests its potential as a therapeutic agent, particularly in oncology. Its ability to modulate enzyme activity and affect cellular processes positions it as a candidate for further development in drug formulation.

Q & A

Q. Table 1: Comparative Physicochemical Properties of Analogous Compounds

Property2-Amino-1-(4-Cl-phenyl)ethanone HCl ()2-Amino-1-(4-I-phenyl)ethanone HCl (Inferred)
Molecular Weight (g/mol)206.07323.58
Melting Point (°C)262~260–265 (predicted)
UV-Vis λmax (nm)Not reported350 ()
Storage Conditions2–8°C-20°C (recommended)

Q. Table 2: Key Analytical Techniques for Structural Elucidation

TechniqueApplicationExample from Evidence
X-ray CrystallographyConfirms crystal structure and bond lengths (R factor = 0.054)
HPLC-UVPurity assessment and degradation profiling (≥98% purity)
DFT CalculationsPredicts NMR/UV spectra and electronic properties (NIST data validation)

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